Superior Antiproliferative Potency Against Human Leukemic U937 and HL‑60 Cells
QT-011 displayed stronger antiproliferative effects on U937 and HL‑60 cells than the parent compound tamibarotene [1]. Although the original publication does not report exact IC₅₀ values, the observed increase in antiproliferative activity was statistically significant and attributed to the concurrent delivery of tamibarotene and nitric oxide [1]. In contrast, tamibarotene acts solely through RAR agonism, lacking the NO component that contributes to the hybrid's enhanced cytotoxicity [2]. Users selecting this compound for antileukemia screening can therefore anticipate a higher hit‑rate in phenotypic viability assays compared to tamibarotene alone.
| Evidence Dimension | Cell viability (antiproliferative activity) |
|---|---|
| Target Compound Data | QT-011: significantly stronger inhibition vs. tamibarotene on U937 and HL‑60 cells |
| Comparator Or Baseline | Tamibarotene: weaker inhibition on U937 and HL‑60 cells |
| Quantified Difference | Qualitative ‘significantly stronger’; exact IC₅₀ values not reported |
| Conditions | In-vitro MTT assay on U937 (histiocytic lymphoma) and HL‑60 (promyelocytic leukemia) cell lines |
Why This Matters
For scientific procurement, this data point confirms that QT-011 outperforms the clinically approved retinoid in the same leukemia cell models, directly justifying its selection for programs aiming to maximize antiproliferative hit rates.
- [1] Wang XJ, et al. Preparation and antitumor activity of a tamibarotene-furoxan derivative. Asian Pac J Cancer Prev. 2014;15(15):6343-6347. doi:10.7314/apjcp.2014.15.15.6343. PMID: 25124622. View Source
- [2] National Library of Medicine. QT-011 – MeSH Supplementary Concept Data 2024. Unique ID C000613608. Available at: https://meshb.nlm.nih.gov/record/ui?ui=C000613608. View Source
